molecular formula C15H21BrN2O3 B5208819 Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate

Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B5208819
M. Wt: 357.24 g/mol
InChI Key: VOVNDISXJONPKD-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a brominated methoxyphenyl moiety. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Properties

IUPAC Name

ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-3-21-15(19)18-8-6-17(7-9-18)11-12-10-13(16)4-5-14(12)20-2/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVNDISXJONPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the Brominated Methoxyphenyl Intermediate: The starting material, 5-bromo-2-methoxybenzyl chloride, is prepared by bromination of 2-methoxybenzyl chloride using bromine in the presence of a suitable solvent.

    Nucleophilic Substitution Reaction: The brominated intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate to form the piperazine derivative.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

    Chemical Biology: Utilized in the study of biochemical pathways and mechanisms of action.

    Industrial Applications: Employed in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated methoxyphenyl moiety may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-[(5-bromo-2-methoxyphenyl)methyl]piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

    Ethyl 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate: Similar structure but with a chlorinated phenyl group instead of a brominated methoxyphenyl group.

    Ethyl 4-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxylate: Contains a dimethoxyphenyl group instead of a brominated methoxyphenyl group.

    Ethyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate: Features a fluorinated phenyl group instead of a brominated methoxyphenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

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